![molecular formula C14H12N2O5 B11729684 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid](/img/structure/B11729684.png)
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid is an organic compound with a complex structure that includes a cyano group, an ethoxy group, and a dioxobut-1-en-1-yl moiety attached to an amino benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-ylamine, which is then reacted with benzoic acid derivatives under specific conditions to yield the target compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the cyano group to an amine group, changing the compound’s reactivity.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or other bioactive agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and other functional moieties can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the compound’s application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzenecarboxylic acid
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzamide
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzenesulfonic acid
Uniqueness
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Properties
Molecular Formula |
C14H12N2O5 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-[(2-cyano-4-ethoxy-3,4-dioxobut-1-enyl)amino]benzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-2-21-14(20)12(17)9(7-15)8-16-11-6-4-3-5-10(11)13(18)19/h3-6,8,16H,2H2,1H3,(H,18,19) |
InChI Key |
YYTPOBGPGBIYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=CC=C1C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



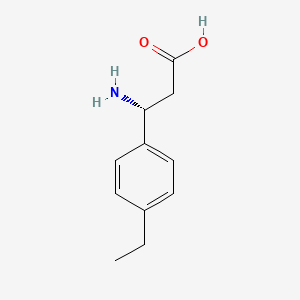
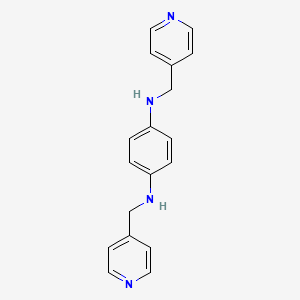
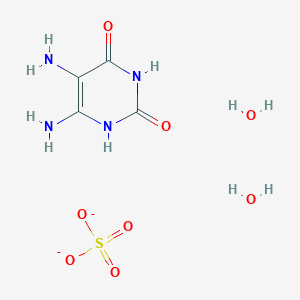
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)

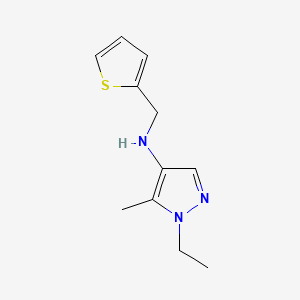
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)

![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
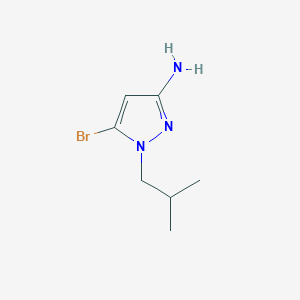
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
